5-Bromo-N-(m-tolyl)nicotinamide
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Overview
Description
The compound “5-bromo-N-(3-methylphenyl)pyridine-3-carboxamide” belongs to the class of organic compounds known as pyridinecarboxamides . These are aromatic compounds containing a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms, substituted by a carboxamide group .
Synthesis Analysis
While specific synthesis methods for “5-bromo-N-(3-methylphenyl)pyridine-3-carboxamide” are not available, similar compounds such as 2-Amino-5-bromo-3-methylpyridine can be prepared from 2-amino-3-methylpyridine, via bromination .Molecular Structure Analysis
The molecular structure of “5-bromo-N-(3-methylphenyl)pyridine-3-carboxamide” would likely consist of a pyridine ring substituted with a bromine atom at the 5-position, a carboxamide group at the 3-position, and a methylphenyl group .Scientific Research Applications
Synthesis and Structural Characterization
The compound 5-bromo-N-(3-methylphenyl)pyridine-3-carboxamide belongs to a class of chemicals that have been explored for their potential applications in various fields of scientific research. One of the primary applications involves the synthesis of novel heterocyclic compounds, which are pivotal in medicinal chemistry and material science. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines and pyridine derivatives has been achieved through one-pot reactions involving bromo-substituted pyridine compounds. These synthetic routes highlight the importance of bromo-substituted pyridines in creating complex molecules with potential biological activities (Morabia & Naliapara, 2014; Anuradha et al., 2014).
Biological Activity
Compounds synthesized from 5-bromo-N-(3-methylphenyl)pyridine-3-carboxamide and its analogs have been evaluated for their biological activities, including antimicrobial, antiviral, and anticancer properties. For example, pyridine and pyrazolopyrimidine derivatives have shown potential as antimicrobial agents against a variety of pathogens. This suggests the role of bromo-substituted pyridines in the development of new therapeutic agents (Gad-Elkareem et al., 2011; Rahmouni et al., 2016).
Material Science Applications
In material science, the structural diversity and stability imparted by bromo-substituted pyridines like 5-bromo-N-(3-methylphenyl)pyridine-3-carboxamide are utilized in the synthesis of coordination polymers and complex molecular architectures. These compounds have been investigated for their potential in creating new materials with unique properties, such as conductivity, luminescence, or catalytic activity (Yeh et al., 2008).
Synthesis of Antiviral and Anticancer Compounds
Furthermore, the bromo-substituted pyridines serve as key intermediates in the synthesis of antiviral and anticancer compounds, indicating their significant role in the development of drugs targeting specific diseases. The ability to modify the pyridine core structure allows for the exploration of new pharmacophores with enhanced biological activities (Liu et al., 1996; Hocková et al., 2003).
Mechanism of Action
Target of Action
The primary target of 5-Bromo-N-(m-tolyl)nicotinamide is the GPI-linked NAD (P) (+)–arginine ADP-ribosyltransferase 1 in humans . This enzyme plays a crucial role in the metabolism of nicotinamide adenine dinucleotide (NAD), a coenzyme essential for a wide range of cellular processes.
Mode of Action
This interaction could lead to changes in various cellular processes that rely on NAD, such as energy production, DNA repair, and cell signaling .
Biochemical Pathways
this compound likely affects the NAD metabolic pathway. As a derivative of nicotinamide, it may influence the conversion of nicotinamide into nicotinic acid, a key step in NAD synthesis . This could have downstream effects on various biochemical processes that depend on NAD, from energy metabolism to cell signaling .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its target site of action .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on how it influences NAD metabolism. By potentially altering NAD levels, it could affect a wide range of cellular processes, from energy production to cell signaling . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect how the compound interacts with its target enzyme and carries out its function
Biochemical Analysis
Biochemical Properties
It is known that nicotinamides, the class of compounds to which it belongs, play a crucial role in various biochemical reactions . They are involved in the synthesis of nicotinamide adenine dinucleotide (NAD+), an essential coenzyme in cellular metabolism
Cellular Effects
It is known that nicotinamides can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that nicotinamides can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
5-bromo-N-(3-methylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c1-9-3-2-4-12(5-9)16-13(17)10-6-11(14)8-15-7-10/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKIKQDYBGMCPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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